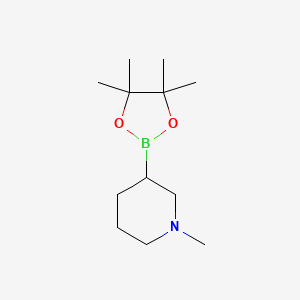
1-Methyl-piperidine-3-boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-piperidine-3-boronic acid pinacol ester is a boronic ester derivative widely used in organic synthesis. Boronic esters are known for their versatility in forming carbon-carbon bonds, particularly in Suzuki-Miyaura coupling reactions. This compound is valuable due to its stability and reactivity, making it a crucial building block in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-piperidine-3-boronic acid pinacol ester can be synthesized through several methods. One common approach involves the reaction of 1-methyl-piperidine with boronic acid derivatives under controlled conditions. The reaction typically requires a catalyst, such as palladium, and proceeds under mild conditions to yield the desired boronic ester .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process is optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-piperidine-3-boronic acid pinacol ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: It can be reduced to yield boron-containing alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of strong bases or acids, depending on the desired substitution.
Major Products: The major products formed from these reactions include boronic acids, alcohols, and various substituted derivatives, which are valuable intermediates in organic synthesis .
Scientific Research Applications
1-Methyl-piperidine-3-boronic acid pinacol ester has numerous applications in scientific research:
Mechanism of Action
The mechanism by which 1-methyl-piperidine-3-boronic acid pinacol ester exerts its effects involves the formation of boron-carbon bonds. In Suzuki-Miyaura coupling reactions, the compound undergoes transmetalation with palladium catalysts, leading to the formation of new carbon-carbon bonds. This process is facilitated by the unique electronic properties of the boronic ester group, which enhances its reactivity and stability .
Comparison with Similar Compounds
- 4-Methyl-3-pentenylboronic acid pinacol ester
- 1-Methyl-3-trifluoromethyl-1H-pyrazole-4-boronic acid pinacol ester
- 3-Methyl-1H-pyrazole-4-boronic acid pinacol ester
Uniqueness: 1-Methyl-piperidine-3-boronic acid pinacol ester stands out due to its specific structural features, which confer unique reactivity and stability. Its methyl-piperidine moiety provides distinct electronic properties, making it particularly effective in certain synthetic applications compared to other boronic esters .
Properties
IUPAC Name |
1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24BNO2/c1-11(2)12(3,4)16-13(15-11)10-7-6-8-14(5)9-10/h10H,6-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYFQOTORHMROCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CCCN(C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24BNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1-(tert-Butoxycarbonyl)-1H-pyrrolo-[3,2-b]pyridin-3-yl)boronic acid](/img/structure/B8187861.png)





![6-Boc-2,2-difluoro-6-aza-spiro[2.5]octane-1-boronic acid pinacol ester](/img/structure/B8187891.png)
![2,2-Difluoro-6-oxa-spiro[2.5]octane-1-boronic acid pinacol ester](/img/structure/B8187899.png)
![2,2-Difluoro-7,10-dioxa-dispiro[2.2.4.2]dodecane-1-boronic acid](/img/structure/B8187902.png)
![2,2-Difluoro-7,10-dioxa-dispiro[2.2.4.2]dodecane-1-boronic acid pinacol ester](/img/structure/B8187907.png)
![5-Boc-2,2-difluoro-5-aza-spiro[2.3]hexane-1-boronic acid pinacol ester](/img/structure/B8187915.png)
![[1-Benzyl-1,2,5,6-tetrahydropyridine-3-yl]boronic acid](/img/structure/B8187920.png)
![[1-Benzyl-1,2,5,6-tetrahydropyridine-3-yl]boronic acid pinacol ester hydrochloride](/img/structure/B8187921.png)
